molecular formula C16H25ClN2 B13135109 1-(1H-Indol-2-yl)-N-propylpentan-2-aminehydrochloride

1-(1H-Indol-2-yl)-N-propylpentan-2-aminehydrochloride

Cat. No.: B13135109
M. Wt: 280.83 g/mol
InChI Key: RCTMUNNKMPIYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Indol-2-yl)-N-propylpentan-2-aminehydrochloride is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Preparation Methods

The synthesis of 1-(1H-Indol-2-yl)-N-propylpentan-2-aminehydrochloride can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole core . The resulting indole can then undergo N-alkylation with propylamine to introduce the propyl group at the nitrogen atom. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may involve continuous flow reactors and advanced purification techniques to ensure high-quality production .

Mechanism of Action

The mechanism of action of 1-(1H-Indol-2-yl)-N-propylpentan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors and enzymes, modulating their activity . The exact molecular targets and pathways depend on the specific biological context and the structure of the indole derivative .

Properties

Molecular Formula

C16H25ClN2

Molecular Weight

280.83 g/mol

IUPAC Name

1-(1H-indol-2-yl)-N-propylpentan-2-amine;hydrochloride

InChI

InChI=1S/C16H24N2.ClH/c1-3-7-14(17-10-4-2)12-15-11-13-8-5-6-9-16(13)18-15;/h5-6,8-9,11,14,17-18H,3-4,7,10,12H2,1-2H3;1H

InChI Key

RCTMUNNKMPIYLB-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC1=CC2=CC=CC=C2N1)NCCC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.